molecular formula C17H21NO4 B8257200 3-(1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid

3-(1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid

Cat. No.: B8257200
M. Wt: 303.35 g/mol
InChI Key: COJLCWQNDBSWAS-UHFFFAOYSA-N
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Description

3-(1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid is a synthetic intermediate widely used in medicinal chemistry for the development of bioactive molecules. Its structure comprises three key components:

  • Benzoic acid moiety: Provides a carboxylic acid functional group, enhancing solubility and enabling hydrogen-bonding interactions with biological targets.
  • 1,2,3,6-Tetrahydropyridine ring: A partially unsaturated six-membered nitrogen-containing heterocycle, which can participate in π-π stacking and cation-π interactions.
  • Tert-butoxycarbonyl (Boc) protecting group: A common protecting group for amines, improving stability during synthetic workflows and modulating pharmacokinetic properties .

This compound is structurally tailored for applications in serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) and multi-target-directed ligands (MTDLs), where the Boc group ensures selective reactivity during stepwise synthesis .

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-17(2,3)22-16(21)18-9-7-12(8-10-18)13-5-4-6-14(11-13)15(19)20/h4-7,11H,8-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJLCWQNDBSWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

  • Starting material : 4-Aminotetrahydropyridine or its ketone derivative (e.g., N-Boc-4-piperidone).

  • Boc reagent : Di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) or dichloromethane.

  • Base : Triethylamine or sodium carbonate to scavenge HCl.

  • Temperature : 0–30°C for 1–6 hours.

  • Yield : >90% after recrystallization.

Mechanism :
The Boc group reacts with the secondary amine of THP via nucleophilic acyl substitution. The reaction is typically quenched with aqueous sodium bicarbonate, followed by extraction and drying.

Coupling of Boc-Protected Tetrahydropyridine with Benzoic Acid Precursor

The 3-substituted benzoic acid moiety is introduced through cross-coupling or lithiation-carboxylation strategies.

Lithiation-Carboxylation Pathway

This method adapts techniques from piperidine-based syntheses:

Steps:

  • Bromination : Boc-protected THP is brominated at the 4-position using N-bromosuccinimide (NBS) or HBr/AcOH.

  • Lithiation :

    • Reagent : n-Butyllithium (1.1–1.3 eq) in THF at -78°C.

    • Substrate : 4-Bromo-N-Boc-THP.

    • Intermediate : (3-Bromophenyl)lithium species.

  • Carboxylation :

    • CO₂ introduction : Dry ice is added to the lithiated intermediate, forming the benzoic acid group.

    • Workup : Acidification with HCl and extraction with ethyl acetate.

Data Table 1 : Lithiation-Carboxylation Conditions

ParameterValueSource
Temperature-78°C to -60°C
SolventTHF
CO₂ exposure time6–24 hours
Yield51–58%

Suzuki-Miyaura Cross-Coupling

An alternative route employs boronic acid intermediates:

Steps:

  • Boronic ester synthesis :

    • Boc-protected THP is converted to a pinacol boronic ester using bis(pinacolato)diboron and a palladium catalyst.

  • Coupling :

    • Partner : 3-Bromobenzoic acid (protected as methyl ester).

    • Catalyst : Pd(dppf)Cl₂ (1–5 mol%).

    • Base : Potassium carbonate in dioxane/water (3:1).

  • Deprotection :

    • Ester hydrolysis with NaOH/MeOH to yield benzoic acid.

Data Table 2 : Suzuki Coupling Parameters

ParameterValueSource
CatalystPd(dppf)Cl₂
Temperature80–100°C
Reaction time12–24 hours
Yield (after hydrolysis)45–50%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Lithiation-carboxylation : Higher yields (51–58%) but requires cryogenic conditions.

  • Suzuki coupling : Moderate yields (45–50%) but amenable to large-scale production.

Regioselectivity Challenges

  • Meta-substitution : Achieving 3-substitution on the benzoic acid requires directed ortho-metalation (DoM) or carefully designed boronic esters.

  • Side reactions : Over-lithiation or protodeboronation may occur, necessitating strict temperature control.

Industrial-Scale Optimization

Flow Reactor Systems

Microreactors enhance mixing and heat transfer during exothermic steps (e.g., Boc protection):

  • Residence time : <10 minutes for Boc reactions.

  • Throughput : 5–10 kg/day.

Green Chemistry Considerations

  • Solvent recovery : THF and dioxane are recycled via distillation.

  • Catalyst recycling : Pd catalysts are recovered using scavenging resins .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzoic acid moiety can interact with enzymes or receptors, while the tetrahydropyridine ring may influence the compound’s binding affinity and specificity. The tert-butoxycarbonyl group serves as a protective group, enhancing the compound’s stability and reactivity in various reactions.

Comparison with Similar Compounds

Key Observations:

Replacement with oxane () eliminates nitrogen, reducing hydrogen-bonding capacity but improving metabolic stability.

Functional Groups: The benzoic acid group in the target compound increases hydrophilicity (logP ~1.5–2.5*) relative to phenyl () or pyrrolidine () derivatives, favoring aqueous solubility. Chiral centers in ’s piperidine derivative may confer stereoselective binding, a feature absent in the non-chiral target compound .

Biological Implications :

  • highlights that bioisosteric replacements (e.g., indole → pyrrolo[2,3-b]pyridine) modulate SNDRI activity. The target’s benzoic acid may enhance target engagement via electrostatic interactions compared to neutral heterocycles .

Research Findings

  • SNDRI Activity: Derivatives with tetrahydropyridine cores (e.g., ’s indole analogs) show nanomolar affinity for serotonin transporters (SERT), suggesting the target compound’s benzoic acid could further optimize selectivity .
  • Metabolic Stability : Boc-protected compounds generally exhibit prolonged half-lives compared to unprotected amines, though the oxane variant () may resist oxidative metabolism better than aromatic systems .

Biological Activity

3-(1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid, also known by its CAS number 286961-14-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a unique structure characterized by the presence of a benzoic acid moiety and a tert-butoxycarbonyl (Boc) protected tetrahydropyridine. Its molecular formula is C16H28BNO4C_{16}H_{28}BNO_4 with a molecular weight of 309.21 g/mol. The structural representation is crucial for understanding its interactions at the molecular level.

Biological Activity Overview

Research indicates that compounds similar to 3-(1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid exhibit various biological activities including:

  • Antioxidant Activity : Compounds in this category have been shown to scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Properties : Some derivatives demonstrate antibacterial and antifungal activities.
  • Proteasome and Autophagy Modulation : Certain studies suggest that derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are critical for cellular homeostasis and protein degradation .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It may interact with various receptors, influencing signaling pathways related to inflammation and cell survival.
  • Cellular Uptake : Its structure allows for efficient cellular uptake, enhancing its bioavailability and effectiveness.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study on benzoic acid derivatives demonstrated significant activation of cathepsins B and L in human fibroblasts when treated with certain compounds at concentrations as low as 5 μM . Among these, compounds structurally similar to 3-(1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid showed promising results in enhancing proteasome activity.
  • In another investigation focusing on the antioxidant properties of benzoic acid derivatives, it was found that these compounds effectively reduced oxidative stress markers in vitro . This suggests potential applications in age-related diseases where oxidative damage is prevalent.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntioxidant25
Compound BAntimicrobial15
Compound CProteasome Activator5
Compound DCathepsin Inhibitor10

Q & A

Q. What statistical approaches validate the reproducibility of synthesis protocols?

  • Methodological Answer : Inter-laboratory reproducibility is assessed using ANOVA to compare yields/purity across batches. Outliers are investigated via root-cause analysis (e.g., trace metal contamination in catalysts) .

Tables

Property Method Typical Value Reference
Molecular WeightHRMS305.37 g/mol
Melting PointDSC123–124°C
Solubility (DMSO)UV-Vis Spectroscopy>50 mg/mL
PurityHPLC (C18 column)≥97%

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